molecular formula C20H20N2O4 B2668024 N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide CAS No. 868223-54-5

N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

Número de catálogo B2668024
Número CAS: 868223-54-5
Peso molecular: 352.39
Clave InChI: JTGKYACTIDNLHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as EMA401, is a small-molecule drug candidate that has been developed for the treatment of chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R).

Mecanismo De Acción

N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide acts as a selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. By blocking the AT2R, N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide can reduce pain signaling in the nervous system and provide pain relief.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to reduce pain behavior in animal models of neuropathic pain, inflammatory pain, and cancer pain. The drug has also been shown to reduce the release of pro-inflammatory cytokines and chemokines in the spinal cord, which are associated with pain signaling. N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has no effect on blood pressure or heart rate, indicating that it is a safe and selective drug candidate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is a highly selective drug candidate that has been shown to be effective in reducing pain in various animal models. However, the drug has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. In addition, N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has not yet been approved for clinical use and further studies are needed to determine its safety and efficacy in humans.

Direcciones Futuras

Future research on N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide could focus on the development of more potent and long-lasting analogs of the drug. In addition, studies could be conducted to explore the potential use of N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in combination with other pain medications to enhance its effectiveness. Finally, further clinical trials are needed to determine the safety and efficacy of N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in humans and to obtain regulatory approval for its use in the treatment of chronic pain.

Métodos De Síntesis

N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-methoxy-1-oxoisoquinoline-2-carboxylic acid with 4-ethoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the final product, N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide.

Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been extensively studied for its potential use in the treatment of chronic pain. Several preclinical studies have shown that N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide can effectively reduce pain in various animal models of neuropathic and inflammatory pain. In addition, N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to be safe and well-tolerated in human clinical trials.

Propiedades

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-26-15-9-7-14(8-10-15)21-19(23)13-22-12-11-16-17(20(22)24)5-4-6-18(16)25-2/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGKYACTIDNLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.